

3-Nitrofluoranthene-8-sulfate molecular weight and formula.

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Compound of Interest

Compound Name: 3-Nitrofluoranthene-8-sulfate

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Technical Guide: 3-Nitrofluoranthene-8-sulfate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of **3-Nitrofluoranthene-8-sulfate**, a metabolite of the environmental pollutant 3-nitrofluoranthene. The information compiled herein is intended for researchers and professionals in the fields of toxicology, environmental science, and drug metabolism.

Compound Identification and Properties

3-Nitrofluoranthene-8-sulfate is a sulfated metabolite of 3-nitrofluoranthene. The molecular details are summarized in the table below. It is important to note that in scientific literature, **3-Nitrofluoranthene-8-sulfate** and 3-Nitrofluoranthene-9-sulfate are often identified together as major metabolites, suggesting that the nomenclature may be used interchangeably or that they are distinct isomers formed during metabolism.

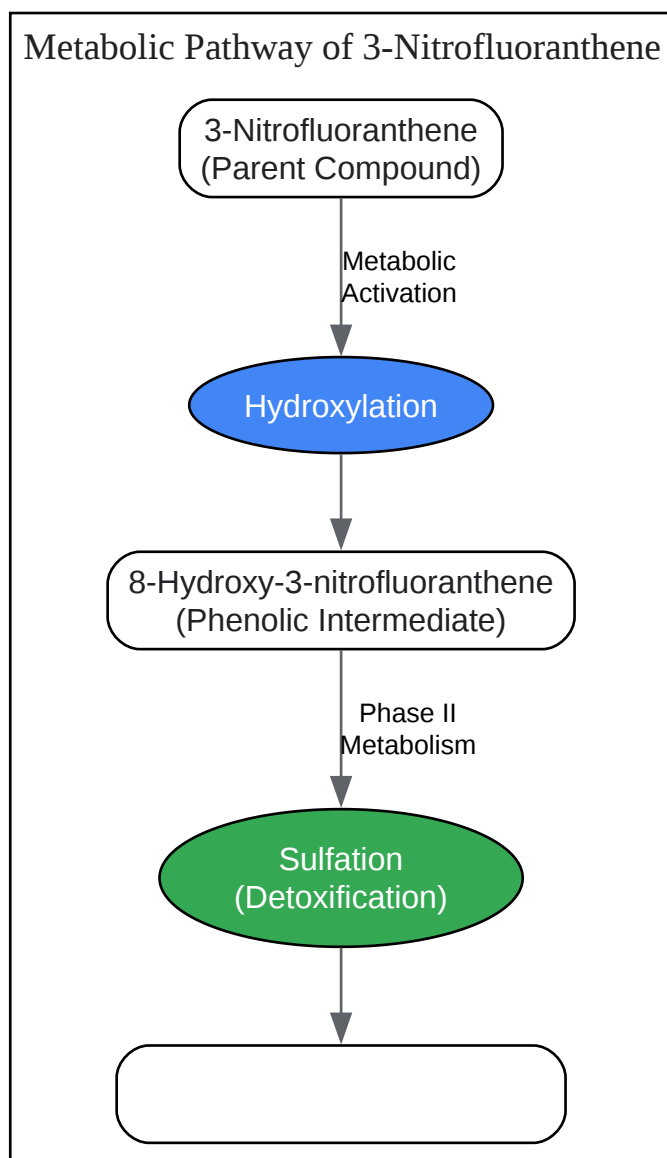
| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C ₁₆ H ₉ NO ₆ S | [1] |
| Molecular Weight | 343.3 g/mol | [1] |
| Parent Compound | 3-Nitrofluoranthene | [1][2] |

Biological Significance and Metabolic Pathway

3-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and urban air particulates. It is recognized as a potent mutagen and carcinogen[2][3]. The metabolism of this compound is a critical area of study to understand its toxicity and potential for detoxification.

3-Nitrofluoranthene-8-sulfate has been identified as a major metabolite in studies using the filamentous fungus *Cunninghamella elegans*, a model organism for studying the metabolism of xenobiotics[1][2]. The formation of sulfate conjugates, such as **3-Nitrofluoranthene-8-sulfate**, represents a detoxification pathway. The addition of the sulfate group increases the water solubility of the compound, facilitating its excretion. This is significant because the phenolic precursors to these sulfated metabolites are known to be mutagenic[2]. Therefore, the sulfation process is considered a beneficial detoxification step[1][2].

The metabolic conversion is characterized by the hydroxylation of the fluoranthene ring at the 8-position, followed by sulfation. The presence of the nitro group at the 3-position sterically hinders metabolism at nearby sites and directs it towards the C-8 and C-9 positions[1][2].



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Metabolic conversion of 3-Nitrofluoranthene to its sulfated metabolite.

Experimental Protocols

The identification of **3-Nitrofluoranthene-8-sulfate** was achieved through studies on the metabolism of 3-nitrofluoranthene by the fungus *Cunninghamella elegans*. A summary of the experimental methodology is provided below.

3.1. Fungal Culture and Incubation

- Organism: *Cunninghamella elegans* (ATCC 36112) was used.
- Culture Conditions: The fungus was grown in a liquid medium containing dextrose, yeast extract, and peptone.
- Incubation with Substrate: 3-Nitrofluoranthene, dissolved in a suitable solvent, was added to the fungal cultures. The cultures were then incubated for a period of up to 144 hours[1].

3.2. Metabolite Extraction and Separation

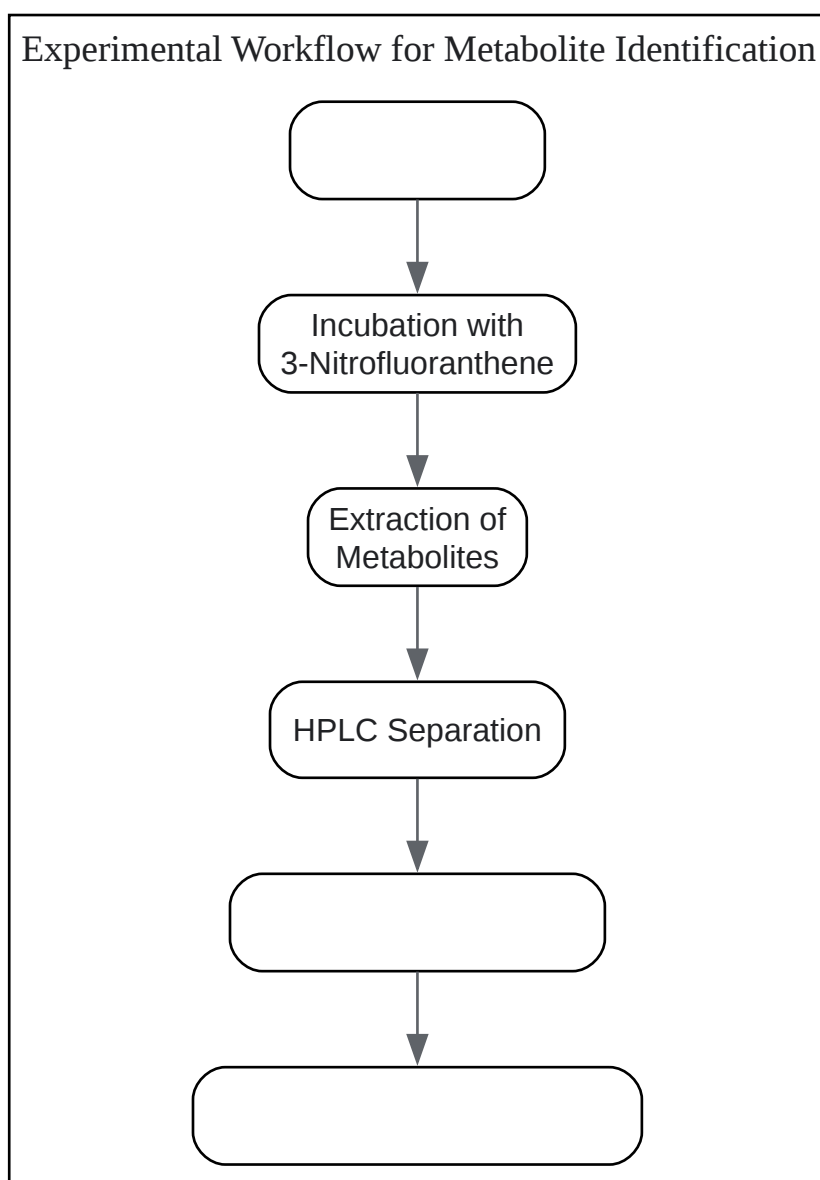
- Extraction: The culture medium was extracted with an organic solvent, such as ethyl acetate, to isolate the metabolites.
- Separation: The extracted metabolites were separated using reversed-phase high-performance liquid chromatography (HPLC)[1][2].

3.3. Metabolite Identification

The structure of the separated metabolites was elucidated using a combination of spectroscopic techniques:

- ^1H Nuclear Magnetic Resonance (NMR): To determine the proton chemical shifts and coupling constants, providing information about the structure of the molecule.
- UV-Visible Spectroscopy: To analyze the electronic transitions within the molecule, which is characteristic of the aromatic system.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the metabolite, confirming its elemental composition[1][2].

The experimental workflow is illustrated in the diagram below.



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Workflow for the production and identification of **3-Nitrofluoranthene-8-sulfate**.

Conclusion

3-Nitrofluoranthene-8-sulfate is a significant metabolite in the detoxification of the environmental carcinogen 3-nitrofluoranthene. Its formation via sulfation in biological systems like *Cunninghamella elegans* highlights a crucial pathway for mitigating the harmful effects of this pollutant. The experimental methodologies outlined provide a basis for further research into the metabolism and toxicological profiles of nitro-PAHs.

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